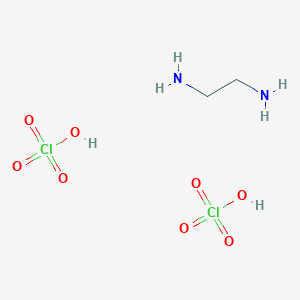

Ethane-1,2-diamine; bis(perchloric acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethane-1,2-diamine; bis(perchloric acid) is a chemical compound that consists of ethane-1,2-diamine (also known as ethylenediamine) complexed with two molecules of perchloric acid. Ethane-1,2-diamine is a colorless liquid with an ammonia-like odor and is a basic amine. It is widely used as a building block in chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethane-1,2-diamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .

Industrial Production Methods

The industrial production of ethane-1,2-diamine involves large-scale synthesis using the aforementioned methods. The production process is optimized to ensure high yield and purity of the compound, which is essential for its various applications in chemical synthesis and other industries .

Analyse Des Réactions Chimiques

Types of Reactions

Ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: Ethane-1,2-diamine can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the reactions of ethane-1,2-diamine include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of ethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various nitrogen-containing compounds .

Applications De Recherche Scientifique

Ethane-1,2-diamine; bis(perchloric acid) has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of ethane-1,2-diamine; bis(perchloric acid) involves its interaction with molecular targets and pathways in biological systems. Ethane-1,2-diamine acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including the study of enzyme mechanisms and the development of pharmaceuticals .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Diaminopropane

- 1,3-Diaminopropane

- Ethylamine

- Ethylenedinitramine

Uniqueness

Ethane-1,2-diamine; bis(perchloric acid) is unique due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. Its versatility in chemical synthesis and wide range of applications in various fields further highlight its uniqueness .

Activité Biologique

Ethane-1,2-diamine; bis(perchloric acid), commonly known as ethylenediamine diperchlorate, is a complex compound formed from ethane-1,2-diamine and perchloric acid. This compound has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry, due to its unique biological activities and potential applications.

Chemical Structure and Properties

Ethane-1,2-diamine; bis(perchloric acid) has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 15718-71-5 |

| Molecular Formula | C₂H₉ClN₂O₄ |

| Molecular Weight | 160.56 g/mol |

| IUPAC Name | Ethane-1,2-diamine; perchloric acid |

| Physical State | Colorless liquid |

The compound is characterized by its ability to act as a chelating agent, which allows it to form stable complexes with metal ions. This property is significant for its biological interactions and applications in drug formulation.

The biological activity of ethane-1,2-diamine; bis(perchloric acid) primarily revolves around its interaction with various molecular targets in biological systems:

- Chelation of Metal Ions : The compound binds to metal ions, which can influence enzyme activity and protein interactions. This property is essential for studies involving metalloproteins and metalloenzymes.

- Enzyme Mechanisms : Ethane-1,2-diamine has been utilized in research to elucidate enzyme mechanisms, particularly those involving metal cofactors .

- Pharmaceutical Applications : It serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).

1. Enzyme Studies

Ethane-1,2-diamine; bis(perchloric acid) has been used extensively in enzymatic studies. Its ability to stabilize metal ions makes it a valuable tool for investigating enzyme kinetics and mechanisms. For instance, research has shown that it can affect the activity of enzymes such as urease and catalase by modulating their metal cofactor availability .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ethane-1,2-diamine derivatives. The compound has shown potential against various bacterial strains when used in coordination complexes with transition metals like copper and nickel. These complexes exhibited enhanced antimicrobial activity compared to the free ligands .

3. Drug Development

In medicinal chemistry, ethane-1,2-diamine; bis(perchloric acid) is investigated for its role in drug delivery systems. Its ability to form stable complexes allows for the controlled release of drugs, improving therapeutic efficacy while minimizing side effects .

Case Study 1: Enzyme Inhibition

A study examined the effect of ethane-1,2-diamine on urease activity. The results indicated that increasing concentrations of the compound led to a significant decrease in enzyme activity, suggesting a competitive inhibition mechanism involving nickel ions as cofactors.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various metal complexes derived from ethane-1,2-diamine, it was found that the copper(II) complex exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of standard antibiotics. This highlights the potential of metal-ligand complexes as alternative antimicrobial agents.

Propriétés

Numéro CAS |

15718-71-5 |

|---|---|

Formule moléculaire |

C2H9ClN2O4 |

Poids moléculaire |

160.56 g/mol |

Nom IUPAC |

ethane-1,2-diamine;perchloric acid |

InChI |

InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |

Clé InChI |

CDGPZUQPOYESBE-UHFFFAOYSA-N |

SMILES |

C(CN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

SMILES canonique |

C(CN)N.OCl(=O)(=O)=O |

Synonymes |

1,2-Ethanediamine diperchlorate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.